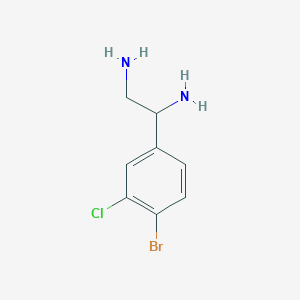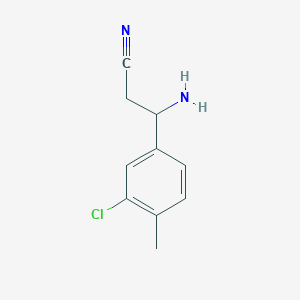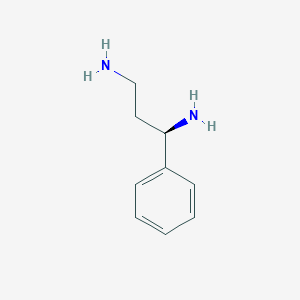
(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its biological activity, making it a valuable target for synthesis and study in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Propanoic Acid Moiety: This step involves the alkylation of the pyrazole ring with a suitable alkyl halide, followed by hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a drug candidate due to its pyrazole ring, which is known for various pharmacological activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4,5-Dihydro-1H-pyrazol-1-yl)ethanone: Known for its potential as a tubulin polymerization inhibitor.
1-Methylindol derivatives: Studied for their anticancer activity and ability to inhibit tubulin polymerization.
Uniqueness
(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxycarbonyl group and pyrazole ring make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H11N3O4 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
(2S)-2-(methoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C8H11N3O4/c1-15-8(14)10-6(7(12)13)5-11-4-2-3-9-11/h2-4,6H,5H2,1H3,(H,10,14)(H,12,13)/t6-/m0/s1 |
Clé InChI |
KIYJQPXEPMKJSL-LURJTMIESA-N |
SMILES isomérique |
COC(=O)N[C@@H](CN1C=CC=N1)C(=O)O |
SMILES canonique |
COC(=O)NC(CN1C=CC=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13046936.png)
![3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13046937.png)
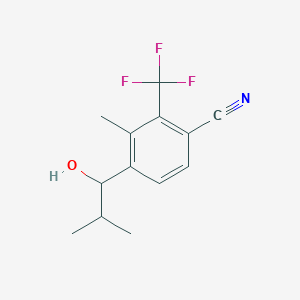
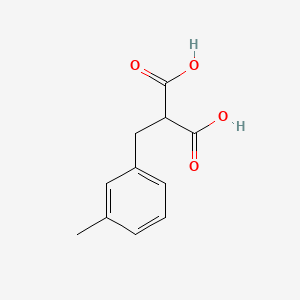

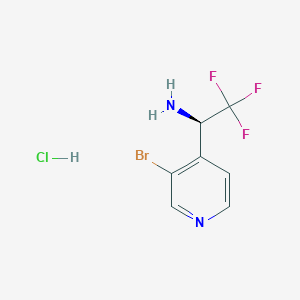
![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)
![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)

